Ethyl (2R,3R)-2,3-epoxybutyrate: A Comprehensive Technical Profile of its Physical Properties and Solubility
Ethyl (2R,3R)-2,3-epoxybutyrate: A Comprehensive Technical Profile of its Physical Properties and Solubility
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl (2R,3R)-2,3-epoxybutyrate is a valuable chiral building block in medicinal and synthetic chemistry, particularly as a key intermediate in the synthesis of carbapenem antibiotics.[1] A thorough understanding of its physical and chemical properties, especially its solubility characteristics, is paramount for its effective use in reaction design, process scale-up, and formulation development. This technical guide provides a consolidated overview of the known physical properties of Ethyl (2R,3R)-2,3-epoxybutyrate, offers expert insights into its solubility profile in common laboratory solvents, and presents detailed, field-proven methodologies for the experimental determination of these critical parameters. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals.
Chemical Identity and Core Structure
Ethyl (2R,3R)-2,3-epoxybutyrate, also known by its IUPAC name ethyl 3-methyloxirane-2-carboxylate, is a chiral epoxide ester.[2][3] The presence of the strained three-membered oxirane ring and the ester functional group dictates its chemical reactivity and physical behavior. The specific (2R,3R) stereochemistry is crucial for its application in asymmetric synthesis.
Physical and Chemical Properties
The physicochemical properties of a compound are foundational to its handling, reaction optimization, and purification. The following table summarizes the key physical and computed properties of Ethyl (2R,3R)-2,3-epoxybutyrate based on available data.
| Property | Value | Source(s) |
| Molecular Weight | 130.14 g/mol | PubChem[2], NIST[3] |
| Appearance | Colorless liquid (predicted) | General chemical knowledge |
| Boiling Point | 138 °C at 760 mmHg | Guidechem[4] |
| Flash Point | 45.4 °C | Guidechem[4] |
| Refractive Index (n20/D) | 1.438 | Guidechem[4] |
| Topological Polar Surface Area | 38.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| XLogP3 (Octanol/Water Partition) | 0.6 | PubChem[2] |
Solubility Profile: Expert Analysis and Predictions
Quantitative solubility data for Ethyl (2R,3R)-2,3-epoxybutyrate is not extensively published. However, a reliable qualitative assessment can be made based on its molecular structure and the fundamental principle of "like dissolves like."[6] The molecule possesses both polar features (the ester and epoxide oxygen atoms, which can act as hydrogen bond acceptors) and nonpolar features (the ethyl and methyl groups). This amphiphilic character suggests broad solubility in many common organic solvents.
The predicted octanol-water partition coefficient (XLogP3) of 0.6 indicates a slight preference for lipophilic environments but suggests a degree of water solubility.[2]
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Water | 80.1 | Sparingly Soluble | The molecule lacks hydrogen bond donors and has significant nonpolar character, limiting miscibility with the highly polar, H-bonding network of water.[7] |
| Ethanol | 24.6 | Miscible | The polarity is similar, and ethanol can engage in dipole-dipole interactions. Both are common reactants in ester synthesis.[8] |
| Acetone | 20.7 | Miscible | A polar aprotic solvent that is an excellent solvent for moderately polar compounds like this epoxide ester.[9] |
| Ethyl Acetate | 6.0 | Miscible | Structural similarity ("like dissolves like") ensures high solubility.[6][9] |
| Dichloromethane (DCM) | 9.1 | Miscible | A versatile, moderately polar solvent effective for a wide range of organic compounds.[9] |
| Diethyl Ether | 4.3 | Miscible | A common nonpolar, aprotic solvent for extractions and reactions involving esters and ethers.[9] |
| Hexanes / Heptane | ~1.9 | Soluble to Miscible | The alkyl chains of the compound allow for favorable van der Waals interactions with nonpolar alkane solvents.[9] |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Miscible | A highly polar aprotic solvent capable of dissolving a vast range of substances. |
| Dimethylformamide (DMF) | 36.7 | Miscible | A highly polar aprotic solvent, similar in utility to DMSO.[9] |
Experimental Methodologies: A Self-Validating Approach
To ensure scientific integrity, predicted properties must be verifiable. The following protocols provide robust, step-by-step methods for determining the solubility and a key quality attribute—the epoxy equivalent weight—of Ethyl (2R,3R)-2,3-epoxybutyrate.
Protocol: Gravimetric Determination of Solubility
This method is a reliable standard for quantifying the solubility of a solid or liquid solute in a given solvent at a specific temperature.[10]
Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method for solubility measurement.
Step-by-Step Procedure:
-
Preparation: Place a precisely measured volume of the chosen solvent into a temperature-controlled jacketed glass vessel equipped with a magnetic stirrer. Allow the solvent to reach the target temperature (e.g., 25 °C).
-
Saturation: Add an excess amount of Ethyl (2R,3R)-2,3-epoxybutyrate to the solvent. Stir the mixture vigorously for a sufficient time (e.g., 6-12 hours) to ensure the solution reaches equilibrium and becomes saturated.
-
Sampling: Stop the stirring and allow any undissolved solute to settle. Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.
-
Mass Determination: Transfer this aliquot into a pre-weighed (tared) vial. Weigh the vial containing the aliquot to determine the total mass of the solution.
-
Solvent Evaporation: Remove the solvent completely from the vial using a rotary evaporator or by placing it in a vacuum oven at a mild temperature.
-
Final Weighing: Once the solute is completely dry, weigh the vial again. The difference between this final weight and the initial tare weight of the vial gives the mass of the dissolved Ethyl (2R,3R)-2,3-epoxybutyrate.
-
Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume of the aliquot taken.
Protocol: Determination of Epoxy Equivalent Weight (EEW)
The Epoxy Equivalent Weight (EEW) is the weight of resin in grams that contains one mole of epoxide groups. It is a critical quality control parameter. This potentiometric titration method is based on the reaction of the epoxide ring with in-situ generated hydrogen bromide.[11][12]
Workflow for EEW Titration
Caption: Potentiometric titration for EEW determination.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the epoxide sample into a 100 mL beaker.
-
Dissolution: Add 10-20 mL of chloroform or dichloromethane and stir until the sample is fully dissolved.[11]
-
Reagent Addition: Add 20 mL of glacial acetic acid and 10 mL of a tetraethylammonium bromide/acetic acid solution.[11]
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a glass pH electrode and a suitable reference electrode.
-
Titration: Titrate the solution with a standardized 0.1 M solution of perchloric acid in glacial acetic acid. Record the potential (mV) as a function of the titrant volume added.
-
Endpoint Detection: The endpoint is the point of maximum inflection on the titration curve, which corresponds to the complete reaction of the epoxide groups.
-
Blank Determination: Repeat the entire procedure without the epoxide sample to determine the blank value.
-
Calculation:
-
EEW ( g/equivalent ) = (Weight of sample in g × 1000) / [(V_sample - V_blank) × M_titrant]
-
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
M_titrant = Molarity of the perchloric acid titrant (mol/L)
-
-
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. Based on aggregated GHS data, Ethyl (2R,3R)-2,3-epoxybutyrate should be handled with care.[2]
-
GHS Classification:
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Avoid breathing vapors or mist.[14]
-
Ground/bond container and receiving equipment to prevent static discharge.[13]
-
-
Storage:
Conclusion
Ethyl (2R,3R)-2,3-epoxybutyrate is a chiral synthon with well-defined physical properties that make it amenable to a variety of synthetic applications. While detailed solubility data is sparse, its molecular structure indicates good solubility in a wide array of common organic solvents. The experimental protocols provided herein offer a robust framework for researchers to validate these properties in their own laboratories, ensuring data integrity and facilitating seamless integration of this valuable intermediate into complex synthetic workflows and drug development pipelines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29774, Ethyl 2,3-epoxybutyrate. Retrieved from [Link]
-
NIST (2021). Ethyl 2,3-epoxybutyrate in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of Ethyl 2,3-epoxybutyrate (CAS 19780-35-9). Retrieved from [Link]
-
NextSDS (2024). ETHYL (2R,3R)-2,3-EPOXY-3-METHYLPROPANOATE, 96 — Chemical Substance Information. Retrieved from [Link]
-
Hiranuma (2019). Epoxy equivalent determination of epoxy resins. Hiranuma Application Data No. M1. Retrieved from [Link]
-
PubChemLite. Ethyl 2,3-epoxybutyrate (C6H10O3). Retrieved from [Link]
- Google Patents (2011). CN102219763A - Method for preparing chiral (2R,3R)-2,3-epoxy butyrate.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642624, ethyl (2R,3R)-2,3-dihydroxybutanoate. Retrieved from [Link]
-
Journal of Chemical & Engineering Data (2020). Solubility Determination and Modeling Analysis of exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride in Mixture Solvents. Retrieved from [Link]
-
ScienceLab.com (2005). Material Safety Data Sheet - Ethyl Butyrate. Retrieved from [Link]
-
ResearchGate. The Determination of Epoxide Groups. Retrieved from [Link]
-
The Good Scents Company. ethyl 2-ethyl butyrate, 2983-38-2. Retrieved from [Link]
-
Prof. Murov's Orgsoltab. Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
LookChem. ETHYL 2,3-EPOXYBUTYRATE. Retrieved from [Link]
-
Clark University. Epoxides. Retrieved from [Link]
-
Bryn Mawr College. Solvent Miscibility Table. Retrieved from [Link]
-
GCIS-ChemRadar. Regulatory Information. Retrieved from [Link]
-
ScienceDirect. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophene-2-yl)acrylate. Retrieved from [Link]
-
MDPI (2025). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5366336, 6,10-Dodecadienal, 3,7,11-trimethyl-, (6E)-. Retrieved from [Link]
-
ScienceDirect (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. Retrieved from [Link]
-
ResearchGate (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. Retrieved from [Link]
-
Cheméo (2024). Chemical Properties of Ethanone, 1,1'-(1,4-phenylene)bis- (CAS 1009-61-6). Retrieved from [Link]
-
Wikipedia. Ethyl butyrate. Retrieved from [Link]
Sources
- 1. CN102219763A - Method for preparing chiral (2R,3R)-2,3-epoxy butyrate - Google Patents [patents.google.com]
- 2. Ethyl 2,3-epoxybutyrate | C6H10O3 | CID 29774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2,3-epoxybutyrate [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 2,3-epoxybutyrate (CAS 19780-35-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Tabla de miscibilidad de disolventes [sigmaaldrich.com]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hiranuma.com [hiranuma.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. fishersci.com [fishersci.com]
- 16. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
